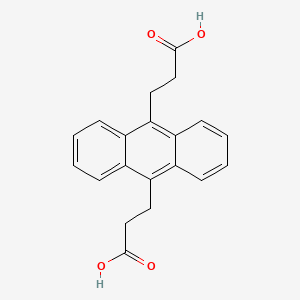
Ácido 3,3'-(antracena-9,10-diil)dipropanoico
Descripción general
Descripción
9,10-Anthracenedipropanoic acid is a useful research compound. Its molecular formula is C20H18O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9,10-Anthracenedipropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9,10-Anthracenedipropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedipropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia Fotodinámica
Ácido 3,3'-(antracena-9,10-diil)dipropanoico: se ha utilizado en aplicaciones médicas como la terapia fotodinámica . Esta terapia implica el uso de compuestos sensibles a la luz que, al activarse por la luz, producen especies reactivas de oxígeno que pueden matar células cancerosas, bacterias u otros patógenos.
Síntesis de Productos Naturales Bioactivos
Este compuesto puede reaccionar con vías metabólicas secundarias para producir productos naturales bioactivos. Algunos de estos productos, como la juglona, el óxido de rosa o la artemisinina, tienen interés comercial debido a sus propiedades terapéuticas .
Desarrollo de Marcos Metal-Orgánicos (MOFs)
El compuesto tiene un uso potencial en la formación de marcos metal-orgánicos altamente porosos, nanotubulares y ultramicroporosos. Estos MOFs tienen aplicaciones más ecológicas como el almacenamiento de hidrógeno, el almacenamiento de metano y la separación de gases, que son cruciales para las soluciones de energía sostenible .
Síntesis Orgánica
Como compuesto orgánico versátil, Ácido 9,10-antracenedipropanoico puede utilizarse como bloque de construcción en la síntesis orgánica. Su núcleo de antraceno puede funcionalizarse para crear una variedad de moléculas complejas para la industria farmacéutica y la ciencia de los materiales .
Sondas Fluorescentes
Debido a la naturaleza fluorescente del antraceno, este compuesto se puede emplear en el diseño de sondas fluorescentes. Estas sondas se pueden utilizar para fines de imagen y diagnóstico en sistemas biológicos, lo que permite a los investigadores rastrear procesos biológicos en tiempo real .
Sensores Químicos
Ácido 9,10-antracenedipropanoico: puede incorporarse a sensores químicos. Estos sensores pueden detectar la presencia de iones o moléculas específicas, lo que lo hace valioso para el monitoreo ambiental y el control de procesos industriales .
Mecanismo De Acción
Target of Action
The primary target of 3,3’-(Anthracene-9,10-diyl)dipropanoic acid, also known as 9,10-Anthracenedipropanoic acid, is singlet oxygen . Singlet oxygen is a high-energy form of oxygen that plays a crucial role in various biological and chemical reactions.
Mode of Action
3,3’-(Anthracene-9,10-diyl)dipropanoic acid acts as a singlet oxygen sensitizer . This means it enhances the generation of singlet oxygen, thereby increasing the efficiency of reactions involving singlet oxygen.
Pharmacokinetics
Its solubility, stability, and other physicochemical properties such as melting point (244 °c), boiling point (5960±300 °C predicted), and density (1312±006 g/cm3 predicted) can influence its bioavailability .
Propiedades
IUPAC Name |
3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHANASDXMZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991700 | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71367-28-7 | |
| Record name | 9,10-Anthracenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071367287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


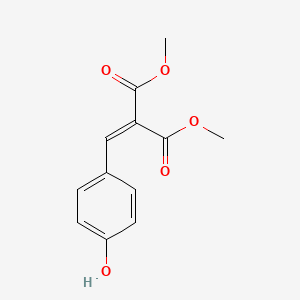
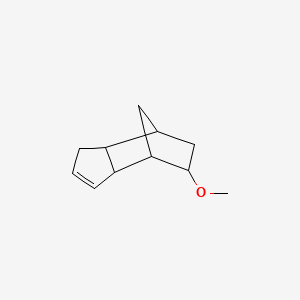
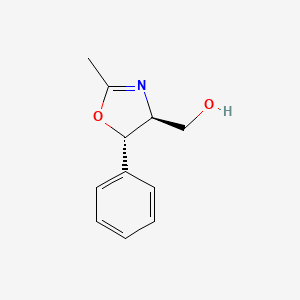
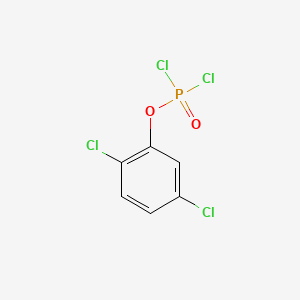
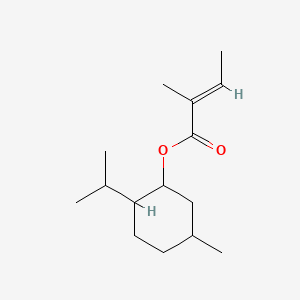



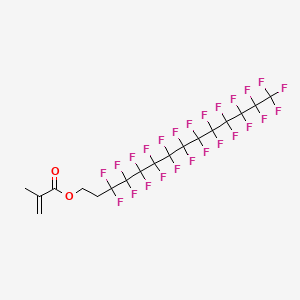
![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)



![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)
